Isonicotinic acid, pentyl ester

Description

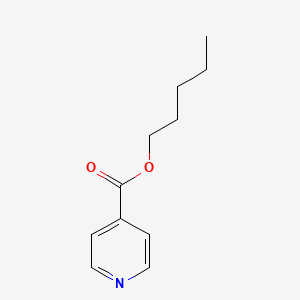

Isonicotinic acid, pentyl ester (CAS: see Note ) is an ester derivative of isonicotinic acid, where the carboxylic acid group is replaced by a pentyl ester moiety. Structurally, it consists of a pyridine ring substituted at the 4-position (isonicotinic acid backbone) linked to a pentyl chain via an ester bond. This compound is of interest in agricultural chemistry due to its role in plant immune system activation. Studies demonstrate that ester derivatives of isonicotinic acid, including the pentyl ester, exhibit reduced phytotoxicity compared to their parent acids while retaining efficacy in inducing resistance against pathogens like tobacco mosaic virus (TMV) .

Properties

CAS No. |

71653-49-1 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

pentyl pyridine-4-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-2-3-4-9-14-11(13)10-5-7-12-8-6-10/h5-8H,2-4,9H2,1H3 |

InChI Key |

MZHSESFNXADKBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isonicotinic acid, pentyl ester can be synthesized through the esterification of isonicotinic acid with pentanol. One common method involves the use of a cation-exchange resin as a catalyst . The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion. Another method involves the use of isonicotinoyl chloride and pentanol in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, pentyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to isonicotinic acid and pentanol under acidic or basic conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Hydrolysis: Isonicotinic acid and pentanol.

Reduction: 4-pyridinemethanol and pentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isonicotinic acid esters, including isonicotinic acid pentyl ester, are valuable as intermediates in organic synthesis . They are particularly useful in the preparation of isonicotinic acid hydrazide, a compound with applications in treating tuberculosis . Research has explored the synthesis, antimicrobial activity, and quantitative structure-activity relationship (QSAR) of isonicotinic acid hydrazide derivatives .

Synthesis of Isonicotinic Acid Esters

Lower alkyl esters of isonicotinic acid can be efficiently prepared by hydrogenolysis of the corresponding esters of 2,6-dihalopyridine-4-carboxylic acid using a palladium catalyst under superatmospheric pressure and elevated temperature in the presence of a base and non-hydrolytic conditions . The alkyl group of the ester can vary from 1 to 6 carbon atoms in length or higher, applicable to both normal and branched-chain esters .

The process involves hydrogenating a solution of a lower alkyl ester of 2,6-dihalopyridine-4-carboxylic acid under non-hydrolytic conditions, superatmospheric pressure, and elevated temperature, with a palladium catalyst and a non-hydrolytic base. The reaction is terminated when approximately two moles of hydrogen have reacted per mole of the 2,6-dihalopyridine-4-carboxylic acid ester .

For example, a mixture of the methyl ester of 2,6-dichloropyridine-4-carboxylic acid, n-amyl amine, 5% palladium on carbon, and methanol is charged into a hydrogenation vessel. The mixture is shaken under hydrogen pressure, maintaining the temperature at approximately 60°C for one hour. After removing the catalyst and methanol, water is added, and the mixture is extracted with chloroform to yield the ester .

Isonicotinic Acid Hydrazide

Isonicotinic acid hydrazide is a potent anti-tubercular chemotherapeutic compound .

Isonicotinic acid hydrazide can be prepared using ethanol as a solvent and toluene as a diluent. A mixture is subjected to gradual distillation under reflux by heating in an oil bath at 120-150°C. After the reaction is complete (approximately 30 hours), the solvent and diluents are distilled off, and the residue is extracted in the cold with ethanol. The ethanol extract is then treated with charcoal, filtered, and concentrated to give crude isonicotinic acid hydrazide .

Plant Resistance Induction

Mechanism of Action

The mechanism of action of isonicotinic acid, pentyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Structural Analogues: Esters of Isonicotinic Acid

Isonicotinic acid forms esters with varying alkyl chains, which influence their physicochemical and biological properties:

Key Insights :

Functional Analogues: Esters of Related Heterocyclic Acids

Isonicotinic acid esters are compared to esters of structurally related acids, such as nicotinic acid and 2,6-dichloroisonicotinic acid:

Mechanistic Insight :

The pyridine ring’s substitution pattern critically impacts bioactivity. Chlorination (e.g., 2,6-dichloro derivatives) enhances pathogen resistance but introduces ecological risks, whereas esterification mitigates toxicity .

Broader Context: Comparison with Non-Heterocyclic Esters

Isonicotinic acid esters are contrasted with esters of aliphatic acids (e.g., acetic, butanoic acid) in terms of volatility and sensory roles:

Functional Divergence :

- Isonicotinic esters are specialized in plant-pathogen interactions, whereas aliphatic esters dominate flavor chemistry and microbial volatile organic compound (VOC) profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing isonicotinic acid, pentyl ester, and what catalysts are typically employed?

- Methodological Answer : The synthesis typically involves esterification of isonicotinic acid with pentanol under acidic catalysis. For example, refluxing isonicotinic acid with pentanol in the presence of sulfuric acid (H₂SO₄) at 80–100°C for 6–12 hours facilitates ester bond formation. Purification is achieved via solvent extraction (e.g., ethyl acetate/water) followed by column chromatography or recrystallization. Yield optimization may require excess pentanol to shift equilibrium toward the ester product .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC). Adjust reaction time and temperature based on side-product formation.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Confirm ester linkage via signals at δ ~4.3 ppm (CH₂ adjacent to oxygen) and carbonyl resonance at ~170 ppm .

- IR Spectroscopy : Detect ester C=O stretching vibrations at 1720–1740 cm⁻¹.

- HPLC/GC-MS : Quantify purity (>98%) using reverse-phase C18 columns (HPLC) or capillary columns (GC-MS) with calibration against certified standards .

- Data Reporting : Include retention times, integration ratios, and spectral assignments in supplementary materials to ensure reproducibility .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that influence experimental design?

- Methodological Answer :

- Solubility : Lipophilic due to the pentyl chain; soluble in organic solvents (e.g., ethanol, DCM) but poorly soluble in water. Solvent selection impacts reaction homogeneity and purification .

- Stability : Hydrolyzes under strong acidic/basic conditions. Store at 4°C in inert atmospheres to prevent ester degradation. Pre-screen storage stability via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What strategies can mitigate low yields during the synthesis of this compound derivatives, such as hydrazides?

- Methodological Answer :

- Equilibrium Control : Use Dean-Stark traps to remove water during esterification, shifting equilibrium toward product .

- Side-Reaction Mitigation : Optimize reaction stoichiometry (e.g., 1:3 molar ratio of acid to pentanol) and employ inert atmospheres (N₂/Ar) to suppress oxidation .

- Derivatization : For hydrazide formation, reflux the ester with hydrazine hydrate in ethanol, monitoring by TLC. Low yields (<50%) may require alternative solvents (e.g., DMF) or microwave-assisted synthesis .

Q. How do structural modifications of the pentyl ester group in isonicotinic acid derivatives affect their antimycobacterial activity, and what QSAR models apply?

- Methodological Answer :

- QSAR Analysis : Use computational tools (e.g., CODESSA, MOE) to correlate ester chain length with bioactivity. Longer alkyl chains (e.g., pentyl vs. ethyl) enhance lipophilicity, improving membrane permeability in mycobacteria .

- Experimental Validation : Synthesize analogs (e.g., branched or cyclic esters) and test against Mycobacterium tuberculosis H37Rv. Compare minimum inhibitory concentrations (MICs) to establish structure-activity trends .

Q. What analytical challenges arise in quantifying this compound in complex mixtures, and how can they be addressed methodologically?

- Methodological Answer :

- Matrix Interference : Co-eluting compounds in biological or environmental samples require selective extraction (e.g., solid-phase extraction with C18 cartridges) .

- Detection Sensitivity : Use LC-MS/MS with multiple reaction monitoring (MRM) for trace quantification. Optimize ionization parameters (e.g., ESI+ mode) to enhance signal-to-noise ratios .

- Calibration : Prepare matrix-matched standards to account for recovery variations. Validate methods per ICH guidelines (accuracy: 95–105%, precision: RSD <5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.